2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
2-methoxy-N-(4-morpholin-4-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-22-17-5-3-2-4-16(17)18(21)19-14-6-8-15(9-7-14)20-10-12-23-13-11-20/h2-9H,10-13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQVUXCZGCSPGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide typically involves the reaction of 2-methoxybenzoic acid with 4-(morpholin-4-yl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
Tautomerism and Structural Stability
The compound exhibits tautomerism in its Schiff base moiety. In a related structure, the C13–O2 bond (1.281 Å) and C11–N2 bond (1.293 Å) indicate partial double-bond character, suggesting equilibrium between enamine and iminium forms . This behavior is critical for:
-
Thermal Stability : Conjugation between aromatic rings stabilizes the structure.
-
Reactivity : Tautomerism may influence nucleophilic or electrophilic attack sites.
Hydrogen Bonding and Intermolecular Interactions
The crystal structure reveals extensive hydrogen bonding:
-
Intramolecular : N–H···O hydrogen bonds stabilize the tautomeric form.
-
Intermolecular : C–H···O and C–H···N interactions contribute to crystal packing.
Key Hydrogen Bonds
| Donor | Acceptor | Bond Length (Å) |
|---|---|---|
| N–H (amine) | O (carbonyl) | ~1.6–2.0 |
| C–H (aromatic) | O (ether) | ~2.0–2.5 |
Potential Reaction Mechanisms
While direct experimental data for the target compound is limited, analogous reactions suggest:
-
Amide Hydrolysis : Under acidic or basic conditions, the amide bond could hydrolyze to form carboxylic acid and amine.
-
Morpholine Ring Opening : The morpholine ring may undergo nucleophilic attack under strongly acidic conditions.
-
Oxidation/Reduction : Methoxy groups or sulfur atoms (if present) could oxidize, though the current structure lacks such moieties.
References De Gruyter (2023): Crystal structure analysis and synthesis methodology. PubChem (2025): Computed properties and structural data. EvitaChem (2025): General benzamide reactivity trends (excluded per user request).
Scientific Research Applications
Anticancer Activity
Research indicates that 2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide exhibits significant anticancer properties. Various studies have demonstrated its efficacy against different cancer cell lines, showcasing its potential as an anticancer agent.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells, which is crucial for inhibiting tumor growth. For instance, studies have shown that derivatives of similar compounds can lead to apoptosis through mitochondrial pathways and caspase activation .
| Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Leukemia | CCRF-CEM | 0.056 | |
| Breast Cancer | MDA-MB-468 | 0.086 | |
| Melanoma | SK-MEL-28 | 0.080 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest that it may inhibit the growth of certain bacteria and fungi, although further studies are needed to establish its efficacy and mechanism in this domain.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is essential for optimizing its therapeutic effects. SAR studies have shown that modifications on the benzamide structure can significantly affect its biological activity.
- Key Findings : Variations in substituents on the morpholine ring and benzamide moiety can enhance potency against specific cancer types or improve selectivity towards cancer cells over normal cells .
In Vitro Studies
In vitro studies have provided insights into the cytotoxic effects of the compound against multiple cell lines:
Mechanism of Action
The mechanism of action of 2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit focal adhesion kinase (FAK), which plays a role in cell signaling and cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Insights
- Morpholine-Containing Analogs: Compounds with a morpholinophenyl group (e.g., entries 1 and 2) demonstrate improved solubility compared to non-polar analogs. The morpholine ring’s electron-rich nitrogen may also facilitate interactions with biological targets, such as kinase ATP-binding pockets .
- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in entry 2 enhances metabolic stability by reducing oxidative degradation, a common strategy in medicinal chemistry .
- Heterocyclic Modifications : Thiazole (entry 3) and imidazole (entry 4) rings introduce planar, aromatic systems that can enhance π-π stacking in protein binding, contributing to antimicrobial activity .
Biological Activity
2-Methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C23H25N5O3, with a molecular weight of 419.5 g/mol. Its structure includes a methoxy group, a morpholine ring, and a benzamide moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N5O3 |
| Molecular Weight | 419.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | FNYIREFXLLUQLN-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, influencing various cellular processes including signal transduction and gene expression .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- Studies have shown that derivatives similar to this compound possess significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies .
- For instance, it has been noted that compounds with similar structures can inhibit the growth of mantle cell lymphoma and colorectal cancer cells by targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Antiviral Activity :
- Enzyme Inhibition :
Case Studies
Several case studies highlight the efficacy of this compound and its derivatives:
- Study on Cancer Cell Lines : A study assessing the cytotoxicity of related compounds revealed IC50 values ranging from 0.25 µM to 0.5 µM against various cancer cell lines, indicating potent growth inhibition .
- Antiviral Activity Assessment : In vitro studies demonstrated that certain derivatives significantly reduced HBV replication in liver cell models, supporting their potential as therapeutic agents against viral infections .
Research Findings
Recent research has focused on optimizing the synthesis and improving the biological profile of this compound:
- Synthesis Optimization : New synthetic routes have been developed to enhance yield and purity, making it more accessible for pharmacological studies .
- Biological Profiling : Comprehensive profiling has indicated that modifications to the morpholine and methoxy groups can significantly affect the compound's potency and selectivity against various targets .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide, and how are coupling reagents optimized?
- Methodological Answer : A common approach involves coupling 2-methoxybenzoic acid derivatives with 4-(morpholin-4-yl)aniline using carbodiimide-based reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole). These reagents facilitate amide bond formation under inert conditions. Reaction temperatures are critical; for example, maintaining -50°C minimizes side reactions and improves yield. Post-synthesis purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) ensures product integrity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch ~1650 cm⁻¹, morpholine ring vibrations).
- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy singlet at δ ~3.8 ppm, aromatic protons from benzamide and morpholine moieties).
- Elemental Analysis : Validates purity by matching calculated vs. observed C, H, N percentages.
Cross-validation with mass spectrometry (ESI-MS) confirms molecular weight .
Q. How do pH and temperature affect the fluorescence properties of this compound?
- Methodological Answer : Fluorescence intensity is maximized at pH 5 (optimal protonation state) and 25°C. Deviations reduce intensity due to altered electronic transitions or aggregation. Stability over time (e.g., 24-hour monitoring) ensures reliability for assays. Solvent polarity (e.g., DMSO vs. aqueous buffers) also modulates emission wavelengths .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis while minimizing impurities?
- Methodological Answer : High-throughput screening (HTS) identifies ideal solvent systems (e.g., THF/DMF mixtures) and catalyst ratios. Continuous flow reactors enhance reproducibility and reduce thermal degradation. Advanced purification techniques, such as preparative HPLC with C18 columns, resolve structurally similar byproducts (e.g., unreacted aniline or dimerized intermediates) .
Q. What strategies resolve contradictions in crystallographic data for this compound?
- Methodological Answer : Use SHELX software (SHELXL/SHELXS) for refinement, particularly for handling twinned crystals or high-resolution datasets. Hydrogen bonding networks and morpholine ring conformation are validated via Hirshfeld surface analysis. Discrepancies in unit cell parameters may require re-measurement at synchrotron facilities .
Q. How is fluorescence quenching utilized to study metal ion interactions?
- Methodological Answer : Titration with metal ions (e.g., Pb²⁺, Cu²⁺) at λex 340 nm and λem 380 nm quantifies binding constants via Stern-Volmer plots. Competitive assays with EDTA confirm specificity. Detection limits (LOD: 0.269 mg/L, LOQ: 0.898 mg/L) are calculated using IUPAC-recommended protocols .
Q. What computational methods predict the compound’s pharmacokinetic and target-binding profiles?
- Methodological Answer : Molecular docking (AutoDock Vina) screens kinase or GPCR targets, leveraging the morpholine group’s hydrogen-bonding capacity. ADMET predictors (e.g., SwissADME) evaluate logP (~2.5), blood-brain barrier permeability, and CYP450 interactions. MD simulations (GROMACS) assess stability in lipid bilayers .
Q. How does structural modification influence biological activity in related benzamide derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
